8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide
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Overview
Description
8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide is a chemical compound known for its unique structure and properties It is a derivative of benzoquinolizinium, characterized by the presence of hydroxyl groups at the 8 and 9 positions and a methyl group at the 7 position The bromide ion is associated with the quinolizinium cation, forming a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzoquinolizinium precursor.
Hydroxylation: Introduction of hydroxyl groups at the 8 and 9 positions can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group at the 7 position is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.
Formation of Bromide Salt: The final step involves the formation of the bromide salt by reacting the quinolizinium cation with a bromide source, such as hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced quinolizinium rings.
Substitution: Various substituted quinolizinium compounds depending on the nucleophile used.
Scientific Research Applications
8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the quinolizinium ring play crucial roles in its binding and activity. The compound can interfere with enzymatic reactions, such as hydroxylation, and affect cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, chloride
- 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, iodide
- 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, sulfate
Uniqueness
8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide is unique due to its specific bromide ion, which can influence its solubility, reactivity, and biological activity compared to its chloride, iodide, and sulfate counterparts. The presence of the bromide ion can also affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
CAS No. |
21852-25-5 |
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Molecular Formula |
C14H12BrNO2 |
Molecular Weight |
306.15 g/mol |
IUPAC Name |
7-methylbenzo[b]quinolizin-5-ium-8,9-diol;bromide |
InChI |
InChI=1S/C14H11NO2.BrH/c1-9-12-8-15-5-3-2-4-11(15)6-10(12)7-13(16)14(9)17;/h2-8,17H,1H3;1H |
InChI Key |
DWNIXHARVTYMBF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC3=CC=CC=[N+]3C=C12)O)O.[Br-] |
Canonical SMILES |
CC1=C(C(=CC2=CC3=CC=CC=[N+]3C=C12)O)O.[Br-] |
Synonyms |
GPA 1734 GPA-1734 |
Origin of Product |
United States |
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